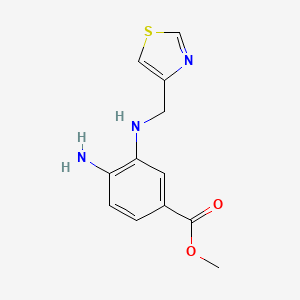

Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate

Description

Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate (CAS EN300-753937/EN300-753959) is a benzoate derivative characterized by a methyl ester group at the para position, an amino group at the meta position, and a 1,3-thiazol-4-ylmethylamino substituent at the ortho position (relative to the ester). Its molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 211.27 g/mol .

Properties

IUPAC Name |

methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-17-12(16)8-2-3-10(13)11(4-8)14-5-9-6-18-7-15-9/h2-4,6-7,14H,5,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFTTWVORFQWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)NCC2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate typically involves the reaction of 4-amino-3-nitrobenzoic acid with thiazole derivatives under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its thiazole and amino groups. Research indicates that derivatives of thiazole compounds often demonstrate:

- Antimicrobial Activity : Thiazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Antitumor Properties : Some studies suggest that this compound may induce apoptosis in cancer cells by activating specific biochemical pathways.

Antimicrobial Research

Recent studies have highlighted the antimicrobial properties of methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Research indicates that it may inhibit tumor cell proliferation through mechanisms involving apoptosis.

Case Study: Induction of Apoptosis in Cancer Cells

In a study examining the effects of this compound on human cancer cell lines:

- Cell Lines Used : HeLa (cervical cancer), A549 (lung cancer).

- Methodology : Cells were treated with varying concentrations of the compound.

- Findings :

- Significant reduction in cell viability was observed at concentrations above 20 µM.

- Flow cytometry analysis indicated an increase in apoptotic cells, suggesting the compound's role in triggering programmed cell death.

Pharmacological Insights

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound plays a crucial role in its biological activity by interacting with enzymes and receptors in the body. This interaction leads to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Similarities

The compound belongs to a class of substituted benzoates with amino and alkyl/aryl-amino side chains. Key analogs include:

Key Observations :

Challenges Specific to Thiazole Derivatives :

Physicochemical Properties

- Stability : Methyl esters generally exhibit higher volatility and lower hydrolytic stability than ethyl esters. However, the thiazole’s electron-withdrawing nature may accelerate ester hydrolysis under basic conditions .

- Spectroscopic Identification: Unlike nitrated analogs (e.g., methyl 3-nitrobenzoate), the amino and thiazole groups in the target compound produce distinct ¹H NMR signals: Amino protons: δ 5.2–5.8 ppm (broad). Thiazole protons: δ 7.5–8.1 ppm (multiplet) .

Biological Activity

Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate (CAS Number: 1551769-81-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula: C₁₂H₁₃N₃O₂S

Molecular Weight: 263.32 g/mol

Structure: The compound features a thiazole ring, which is known for its diverse biological activities.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For example, compounds with similar structures have been found to inhibit tyrosinase activity, which is involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

- Antitumor Activity: Some derivatives of thiazole-containing compounds have demonstrated antitumor effects by inducing apoptosis in cancer cells. The presence of the thiazole moiety enhances the interaction with cellular targets involved in tumor progression .

- Antimicrobial Properties: Compounds similar to this compound have shown antimicrobial effects against various pathogens. This is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Efficacy Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

Case Studies

- Case Study on Melanin Production Inhibition

- Antitumor Efficacy

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the thiazole ring via cyclization of 4-aminobenzoate derivatives with thioamide precursors under acidic conditions (e.g., glacial acetic acid) .

- Step 2: Introduction of the thiazol-4-ylmethylamino group via nucleophilic substitution or reductive amination, using reagents like NaBH or Pd/C for catalytic hydrogenation .

- Step 3: Esterification of the carboxylic acid intermediate with methanol in the presence of HSO or other acid catalysts .

Key Optimization: Reaction temperatures (e.g., reflux at 65–80°C) and solvent choices (ethanol, DMF) are critical for yield improvement. Purity is confirmed via TLC and HPLC (>95%) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy: H and C NMR to confirm aromatic proton environments (δ 6.8–8.2 ppm) and ester carbonyl signals (δ ~165 ppm) .

- Mass Spectrometry (LC-MS): Molecular ion peaks matching the exact mass (CHNOS: MW 278.33 g/mol) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Advanced: What strategies address low regioselectivity during thiazole ring functionalization?

Methodological Answer:

Regioselectivity challenges arise during thiazole substitution. Solutions include:

- Directed Metalation: Use of directing groups (e.g., amino or ester moieties) to guide lithiation at specific positions .

- Protecting Groups: Temporary protection of the amino group (e.g., Boc or Fmoc) to prevent unwanted side reactions .

- Computational Modeling: DFT calculations to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, temperature) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in bioactivity (e.g., IC variability in enzyme inhibition assays) may stem from:

- Assay Conditions: Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤1%) .

- Compound Purity: Rigorous HPLC purification (>98%) to eliminate impurities that skew results .

- Target Selectivity: Use of CRISPR-edited cell lines or isoform-specific inhibitors to validate target engagement .

Recommended Workflow: Replicate studies under standardized conditions and cross-validate with orthogonal assays (e.g., SPR, ITC) .

Basic: What are the primary biological targets investigated for this compound?

Methodological Answer:

The compound’s thiazole and benzoate moieties suggest interactions with:

- Kinase Domains: Screening against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Microbial Enzymes: Antibacterial activity assessed via MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cellular Uptake: Confocal microscopy with fluorescently tagged derivatives to evaluate membrane permeability .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME or ADMETLab estimate logP (~2.5), aqueous solubility (-3.2 logS), and CYP450 inhibition .

- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., PARP-1, HDACs) .

- MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods due to potential respiratory irritation (CLP classification: Acute Toxicity Category 4) .

- Waste Disposal: Neutralization with 10% NaOH before incineration to prevent environmental release .

Advanced: How can researchers optimize the compound’s stability under physiological conditions?

Methodological Answer:

- Prodrug Design: Ester-to-amide conversion to enhance plasma stability (e.g., methyl ester → ethylamide) .

- Cocrystallization: Coformers like succinic acid to improve thermal stability (TGA/DSC analysis) .

- Lyophilization: Freeze-drying in trehalose matrices for long-term storage .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

- HPLC-MS/MS: Reverse-phase C18 columns with ESI+ ionization (LOD: 0.1 ng/mL) .

- UV-Vis Spectroscopy: Quantification at λ ~270 nm (ε = 1.2 × 10 Mcm) .

- Microplate Fluorimetry: Derivatization with dansyl chloride for enhanced sensitivity .

Advanced: What strategies mitigate synthetic byproducts during scale-up?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors (e.g., Vapourtec) for precise temperature control and reduced side reactions .

- DoE Optimization: Response Surface Methodology (RSM) to identify critical parameters (e.g., reagent stoichiometry, mixing time) .

- In-line PAT: FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.